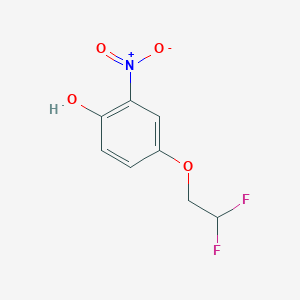
4-(2,2-Difluoroethoxy)-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Difluoroethoxy)-2-nitrophenol is an organic compound characterized by the presence of a difluoroethoxy group and a nitrophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)-2-nitrophenol typically involves the reaction of 2,2-difluoroethanol with a suitable phenolic precursor under basic conditions. The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes and the use of continuous flow reactors to optimize reaction efficiency and safety. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,2-Difluoroethoxy)-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-(2,2-Difluoroethoxy)-2-aminophenol.
Substitution: Various ethers or esters depending on the substituent introduced.
Oxidation: Quinones or other oxidized phenolic derivatives.
Applications De Recherche Scientifique
4-(2,2-Difluoroethoxy)-2-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially resulting in cytotoxic effects .
Comparaison Avec Des Composés Similaires
4-(2,2-Difluoroethoxy)-2-aminophenol: A reduced derivative with an amino group instead of a nitro group.
4-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde: An oxidized derivative with an aldehyde group.
4-(2,2-Difluoroethoxy)-2-methoxyphenol: A substituted derivative with a methoxy group.
Uniqueness: 4-(2,2-Difluoroethoxy)-2-nitrophenol is unique due to the presence of both a difluoroethoxy group and a nitrophenol moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H7F2NO4 |
|---|---|
Poids moléculaire |
219.14 g/mol |
Nom IUPAC |
4-(2,2-difluoroethoxy)-2-nitrophenol |
InChI |
InChI=1S/C8H7F2NO4/c9-8(10)4-15-5-1-2-7(12)6(3-5)11(13)14/h1-3,8,12H,4H2 |
Clé InChI |
WVNWATKHYZWJJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCC(F)F)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
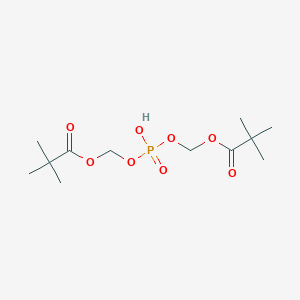
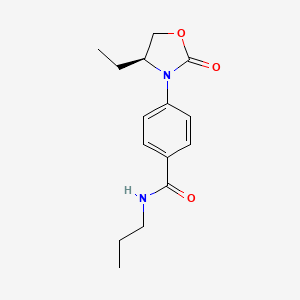
![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)

![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
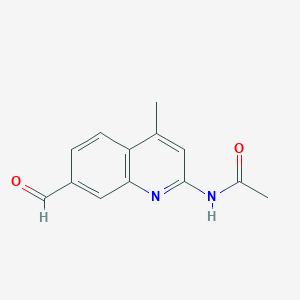
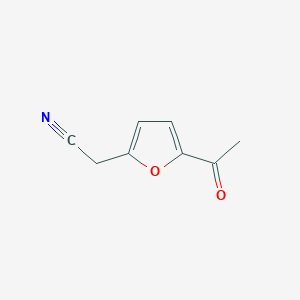
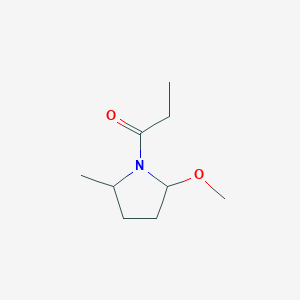
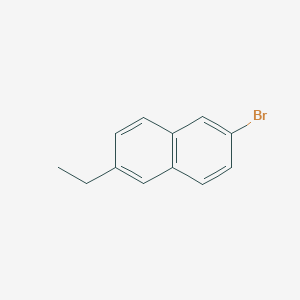

![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
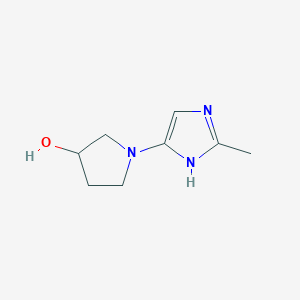
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
